(1-Isopropyl-1H-pyrazol-4-yl)boronic acid

Descripción general

Descripción

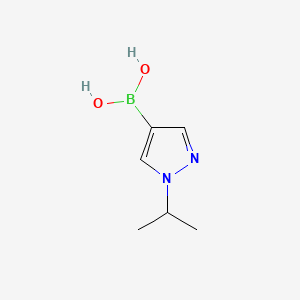

(1-Isopropyl-1H-pyrazol-4-yl)boronic acid: is an organic compound with the molecular formula C6H11BN2O2. It is a boronic acid derivative that features a pyrazole ring substituted with an isopropyl group at the 1-position and a boronic acid group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-isopropyl-1H-pyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water, under mild temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions: (1-Isopropyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are typically used.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Various aryl or vinyl-substituted pyrazoles.

Aplicaciones Científicas De Investigación

Chemistry: (1-Isopropyl-1H-pyrazol-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions .

Biology and Medicine: It can be used to synthesize biologically active molecules, such as enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of polymers and other complex molecules .

Mecanismo De Acción

The mechanism of action of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is often reversible, allowing for fine-tuned control of biological processes .

Comparación Con Compuestos Similares

1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of an isopropyl group.

1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: A derivative with a pinacol ester group, used in similar applications.

Uniqueness: (1-Isopropyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in biological targets .

Actividad Biológica

(1-Isopropyl-1H-pyrazol-4-yl)boronic acid, with the CAS number 1201643-90-4, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring and a boronic acid functional group, making it a versatile building block in drug development.

- Molecular Formula : CHBNO

- Molecular Weight : 153.98 g/mol

- Purity : Typically above 97% for research applications

- Storage Conditions : Should be kept in a dark place, under inert atmosphere, and stored at -20°C to maintain stability .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role as an inhibitor in enzymatic pathways and its potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors of serine proteases and other enzymes due to their ability to form reversible covalent bonds with the active site serine residues. Specifically, this compound has shown promise in:

- Inhibiting Phosphodiesterase (PDE) Enzymes : This compound is noted for its potential use in synthesizing PDE inhibitors, which have implications in treating conditions like schizophrenia .

2. Anticancer Activity

Studies have suggested that compounds containing boronic acid moieties can exhibit anticancer properties. The mechanism often involves the modulation of cell signaling pathways and apoptosis induction.

- Case Study : A study on related pyrazole derivatives indicated that modifications to the boronic acid group can enhance cytotoxicity against cancer cell lines, although specific data on this compound remains limited .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of the isopropyl group and the pyrazole ring significantly influences its interaction with biological targets.

| Structural Feature | Effect on Activity | Reference |

|---|---|---|

| Isopropyl Group | Enhances lipophilicity and bioavailability | |

| Pyrazole Ring | Essential for enzyme binding affinity |

Pharmacokinetics and Toxicology

Preliminary studies suggest that this compound may not significantly penetrate the blood-brain barrier (BBB), which could limit its effectiveness for central nervous system targets. Additionally, it is noted as a substrate for P-glycoprotein (P-gp), indicating potential interactions with drug transport mechanisms .

Toxicological Profile

The compound exhibits hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation), necessitating careful handling in laboratory settings .

Propiedades

IUPAC Name |

(1-propan-2-ylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVZNLMUFJYZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681761 | |

| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201643-90-4 | |

| Record name | B-[1-(1-Methylethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.